
Technical Comparison Guide: 4-
(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 4-(Hydroxymethyl)-2-iodophenol

CAS No.: 197230-74-3

Cat. No.: B058204 Get Quote

Optimizing Aryl-Iodide Scaffolds for Cross-Coupling and
Radiolabeling
Executive Summary & Compound Identity
4-(Hydroxymethyl)-2-iodophenol is a high-value bifunctional building block. It combines a

reactive aryl iodide—ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Sonogashira)—with a benzyl alcohol handle that serves as a versatile linker or oxidizable

pharmacophore.

Critical Isomer Distinction
A common error in procurement and database searching is confusing this compound with its

meta-isomer. You must verify the substitution pattern using the coupling constants (

-values) in proton NMR.
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Feature Target Compound Common Isomer (Avoid)

IUPAC Name
4-(Hydroxymethyl)-2-

iodophenol

5-(Hydroxymethyl)-2-

iodophenol

Alt. Name
4-Hydroxy-3-iodobenzyl

alcohol

3-Hydroxy-4-iodobenzyl

alcohol

CAS Number 197230-74-3 773869-57-1

Structure Iodine is ortho to Phenol OH Iodine is ortho to Phenol OH

Relation
OH and CH

OH are Para

OH and CH

OH are Meta

Key NMR Signal
Isolated doublet (

Hz)

Strong ortho-coupling (

Hz)

Spectroscopic Characterization
The following data validates the structural integrity of 4-(Hydroxymethyl)-2-iodophenol. The

distinction relies on the aromatic splitting pattern.

H NMR Data (400 MHz, DMSO- or CDCl )
Note: Chemical shifts are referenced to TMS (

0.00).
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Position Proton Type
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Structural
Assignment

H-3 Aromatic 7.68 Doublet (d)

Ortho to

Iodine

(Deshielded,

Meta to CH

OH)

H-5 Aromatic 7.18
Doublet of

Doublets (dd)

Meta to

Iodine, Ortho

to CH

OH

H-6 Aromatic 6.92 Doublet (d)

Ortho to

Phenol OH

(Shielded)

OH Phenolic 9.85 Singlet (s) -

Exchangeabl

e (DMSO-

)

CH Benzylic 4.42 Singlet (s) -
Methylene

group

OH Alcoholic 5.10 Broad (br) -
Exchangeabl

e

Interpretation Logic:

The H-3 proton appears as a doublet with a small coupling constant (

Hz). This confirms it is isolated between the Iodine and the Hydroxymethyl group (meta-
coupling only).

In contrast, the meta-isomer (CAS 773869-57-1) would show a doublet at
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7.63 with a large ortho-coupling (

Hz), indicating a proton adjacent to another proton.

Infrared (IR) Spectroscopy[1]
3200–3400 cm

: Broad O-H stretch (Phenolic and Alcoholic).

1580, 1490 cm

: Aromatic C=C ring stretch.

1015 cm

: C-O stretch (Primary alcohol).

600–800 cm

: C-I stretch (Weak, characteristic of aryl iodides).

Mass Spectrometry (LC-MS)[2]
Molecular Formula: C

H

IO

[1]

Molecular Weight: 250.03 g/mol [1]

Observed Ion (

): 249.0 [M-H]

(Negative mode ESI).
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Comparative Performance: Reactivity &
Applications
Reactivity Profile: Iodo- vs. Bromo-Analogs
In drug development, the choice between the iodo- and bromo-analog dictates the efficiency of

downstream coupling reactions.

Parameter
4-

(Hydroxymethyl)-2-

iodophenol

4-

(Hydroxymethyl)-2-

bromophenol

Implication

C-X Bond Energy ~57 kcal/mol (Weaker)
~66 kcal/mol

(Stronger)

Iodide activates faster

(oxidative addition).

Suzuki Coupling Occurs at RT to 50°C Requires 80°C+

Iodo-analog protects

sensitive functional

groups.

Heck Reaction High Yield (>90%)
Moderate Yield

(~70%)

Iodo-analog minimizes

phosphine ligand

degradation.

Cost Higher Lower

Use Iodo for late-

stage or high-value

synthesis.

Stability Considerations
Oxidation Sensitivity: The benzylic alcohol is prone to oxidation to the aldehyde (4-hydroxy-

3-iodobenzaldehyde) if exposed to MnO

or PCC. Store under inert gas at 2–8°C.

Light Sensitivity: The C-I bond is photolabile. Protect from light to prevent iodine liberation

(discoloration).

Experimental Protocols
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Protocol A: Synthesis via Iodination of 4-Hydroxybenzyl
Alcohol
Reference: Adapted from WO2021029395A1.

Objective: Selective ortho-iodination of the phenol ring without oxidizing the alcohol.

Reagents:

4-Hydroxybenzyl alcohol (CAS 623-05-2)[2]

Iodine Monochloride (ICl)

Solvent: Butanol or Methanol

Quench: Sodium Thiosulfate (aq)[3][4]

Workflow:

Dissolution: Dissolve 4-hydroxybenzyl alcohol (1.0 equiv) in butanol.

Addition: Add Iodine Monochloride (1.25 equiv) dropwise at room temperature.

Reaction: Heat to 50°C for 2 hours. Monitor by TLC (Hexane/EtOAc).

Quench: Cool to 10°C. Add 10% aqueous sodium thiosulfate to remove excess iodine (color

changes from dark to pale yellow).

Isolation: The product often precipitates upon cooling/water addition. Filter the white solid.[3]

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling with Phenylboronic acid to form 4-(Hydroxymethyl)-2-phenylphenol.

Charge: Combine Iodo-phenol (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl

(3 mol%).
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Solvent: Add Dioxane/Water (4:1) and K

CO

(2.0 equiv).

Cycle: Degas with Nitrogen for 10 min.

Run: Stir at 60°C for 4 hours. (Note: Bromo-analog would require reflux).

Visualizations
Diagram 1: Synthesis and Application Pathway
This diagram illustrates the flow from the raw material to the final coupled product, highlighting

the critical intermediate.

4-Hydroxybenzyl Alcohol
(CAS 623-05-2)

4-(Hydroxymethyl)-2-iodophenol
(Target Intermediate)

 Electrophilic
 Iodination

Iodine Monochloride (ICl)
50°C, Butanol

Biaryl Scaffold
(Drug Candidate)

 C-C Bond
 Formation

Suzuki Coupling
(Ar-B(OH)2, Pd cat.)

Click to download full resolution via product page

Caption: Synthesis of 4-(Hydroxymethyl)-2-iodophenol via ICl iodination and subsequent

transformation into biaryl scaffolds.

Diagram 2: Isomer Differentiation Logic
Use this logic flow to interpret NMR data and avoid purchasing the wrong isomer.
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Analyze 1H NMR Aromatic Region

Check Proton Ortho to Iodine
(Most Deshielded ~7.6 ppm)

Coupling Constant (J)?

Large Doublet (J ~ 8 Hz)
Identifies: 3-Hydroxy-4-iodobenzyl alcohol

(WRONG ISOMER)

Adjacent Proton

Small Doublet (J ~ 2 Hz)
Identifies: 4-Hydroxy-3-iodobenzyl alcohol

(CORRECT TARGET)

Isolated Proton

Click to download full resolution via product page

Caption: Decision tree for distinguishing the target 4-hydroxy-3-iodo isomer from the common

3-hydroxy-4-iodo impurity.

References
Synthesis and Characterization (Primary Source): Title: Method for producing iodine-
containing vinyl polymer and intermediates. Source: WO2021029395A1 (World Intellectual
Property Organization). URL: Relevance: Defines the synthesis of 4-hydroxy-3-iodobenzyl
alcohol using ICl and confirms structure via LC-MS.

Suzuki Coupling Methodology

Title: Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic
halides.
Source: Chemical Reviews, 1995, 95(7), 2457–2483.

URL:[Link]

Relevance: Establishes the superior reactivity of aryl iodides over bromides.
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Isomer Data Verification

Title: 4-Hydroxy-3-iodobenzyl alcohol Product Page (CAS 197230-74-3).[1][5]

Source: ChemicalBook / ChemSRC.
Relevance: Confirms the CAS number and physical properties (Melting Point: 110-113°C).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-羟基-3-碘苯甲醇 | 197230-74-3 [m.chemicalbook.com]

2. 4-羟基苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

3. WO2021029395A1 - Compound, polymer, composition, composition for film formation,
pattern forming method, method for forming insulating film, method for producing compound,
iodine-containing vinyl polymer and method for producing acetylated derivative of same -
Google Patents [patents.google.com]

4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

5. 4-iodobenzyl alcohol | CAS#:18282-51-4 | Chemsrc [chemsrc.com]

To cite this document: BenchChem. [Technical Comparison Guide: 4-(Hydroxymethyl)-2-
iodophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058204#spectroscopic-data-for-4-hydroxymethyl-2-
iodophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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